molecular formula C11H8BrNO2S B12077272 2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid

2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid

Cat. No.: B12077272
M. Wt: 298.16 g/mol
InChI Key: CBBCUALSPJXVKI-UHFFFAOYSA-N
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Description

2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid is a halogenated thiophene derivative characterized by a bromine-substituted phenyl ring at the 4-position of the thiophene core and a carboxylic acid group at the 3-position. Its molecular formula is C₁₁H₈BrNO₂S, with a molecular weight of 314.16 g/mol.

Properties

Molecular Formula

C11H8BrNO2S

Molecular Weight

298.16 g/mol

IUPAC Name

2-amino-4-(3-bromophenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C11H8BrNO2S/c12-7-3-1-2-6(4-7)8-5-16-10(13)9(8)11(14)15/h1-5H,13H2,(H,14,15)

InChI Key

CBBCUALSPJXVKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=C2C(=O)O)N

Origin of Product

United States

Preparation Methods

Gewald Reaction Protocol

Reagents :

  • 3-Bromobenzaldehyde

  • Ethyl cyanoacetate

  • Sulfur

  • Morpholine (base)

Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux (78–80°C)

  • Duration: 6–8 hours

Mechanism :

  • Knoevenagel Condensation : 3-Bromobenzaldehyde reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile.

  • Sulfur Incorporation : Elemental sulfur nucleophilically attacks the nitrile, forming a thiocyanate intermediate.

  • Cyclization : Intramolecular cyclization yields the 2-aminothiophene-3-carboxylate ester.

Yield : 60–70% (crude ester intermediate).

Alternative Hinsberg Thiophene Synthesis

This method substitutes thiourea for sulfur, enabling milder conditions:
Reagents :

  • 3-Bromophenylacetonitrile

  • Chloroacetic acid

  • Thiourea

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 100–110°C

  • Duration: 4 hours

Outcome :

  • Direct formation of 2-amino-4-(3-bromophenyl)thiophene-3-carbonitrile.

  • Requires subsequent hydrolysis to the carboxylic acid (see Section 3).

Regioselective Bromophenyl Substitution

Introducing the 3-bromophenyl group demands precise control to avoid para/meta isomer mixtures.

Suzuki-Miyaura Coupling (Post-Cyclization)

A two-step approach avoids competing side reactions during cyclization:

  • Synthesize 2-amino-4-iodothiophene-3-carboxylate ester.

  • Couple with 3-bromophenylboronic acid under palladium catalysis.

Catalyst : Pd(PPh₃)₄ (5 mol%)
Base : Na₂CO₃
Solvent : DME/H₂O (3:1)
Yield : 55–65%.

Direct Use of 3-Bromobenzaldehyde in Cyclization

Pre-installing the bromophenyl group simplifies synthesis but risks side reactions:

  • Challenge : Electron-withdrawing bromine may slow Knoevenagel condensation.

  • Solution : Increase reaction temperature to 85°C and use piperidine as a stronger base.

Yield : 50–60% (lower due to steric hindrance).

Hydrolysis of Ester to Carboxylic Acid

The final step converts the ester group to a carboxylic acid.

Acidic Hydrolysis

Reagents :

  • Concentrated HCl (6M)

  • Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate

Conditions :

  • Reflux (110°C) for 12–24 hours

  • Neutralization with NaOH to pH 6–7

Yield : 85–90%.

Basic Hydrolysis

Reagents :

  • NaOH (10% aqueous)

  • Ethanol (co-solvent)

Conditions :

  • Reflux (80°C) for 8 hours

  • Acidification with HCl to precipitate product

Yield : 75–80% (purer product due to fewer side reactions).

Purification and Characterization

Recrystallization

  • Solvent System : Ethanol/water (7:3)

  • Purity : >98% (HPLC)

  • Recovery : 70–75%.

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : Ethyl acetate/hexane (1:2)

  • Application : Necessary for removing regioisomers.

Industrial-Scale Production Considerations

ParameterLaboratory ScaleIndustrial Scale
Reactor Type Batch (flask)Continuous flow
Catalyst Loading 5 mol% Pd2 mol% Pd (recycled)
Purification Column chromatographyCrystallization + filtration
Yield Optimization 60–70%75–80% (economies of scale)

Industrial protocols emphasize solvent recycling and catalyst recovery to reduce costs.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

  • Thiophene vs. Thiazole Formation : Excess sulfur favors thiophene, while ammonia sources yield thiazoles.

  • Byproduct Mitigation : Use stoichiometric sulfur (1.1 eq) and anaerobic conditions.

Bromine Displacement Risks

  • Nucleophilic Aromatic Substitution : The bromine atom may react with amines under high temperatures.

  • Solution : Maintain pH < 8 during hydrolysis to avoid dehalogenation.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Time Reduction : 2 hours vs. 8 hours conventional

  • Yield Improvement : 75% (vs. 60% for reflux).

Enzymatic Hydrolysis

  • Enzyme : Candida antarctica lipase B

  • Conditions : pH 7.0, 40°C

  • Advantage : Avoids strong acids/bases, preserving acid-sensitive groups.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phenyl-substituted thiophenes.

Scientific Research Applications

2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-amino-4-(3-bromophenyl)thiophene-3-carboxylic acid with key analogs, focusing on substituent effects, molecular properties, and research insights:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Research Findings
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide 4-Cl (phenyl) C₁₁H₉ClN₂OS 252.72 Higher lipophilicity due to the chloro group; used in antimicrobial studies .
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate 4-F (phenyl), ethyl ester C₁₃H₁₂FNO₂S 281.30 Enhanced metabolic stability compared to carboxylic acids; fluorinated analogs show kinase inhibition .
2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylic acid ethyl ester 2,4-diMe (phenyl), ethyl ester C₁₅H₁₇NO₂S 295.37 Methyl groups increase steric hindrance, reducing reactivity but improving target selectivity .
2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylic acid methyl ester 3,4-diMe (phenyl), methyl ester C₁₄H₁₅NO₂S 261.34 Dimethyl substitution enhances π-π stacking in protein binding; studied in cancer cell assays .
Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate 4-OEt (phenyl), propyl ester C₁₆H₁₉NO₃S 305.39 Ethoxy group improves solubility in polar solvents; evaluated for anti-inflammatory activity .
2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid 3-Br (phenyl), carboxylic acid C₁₁H₈BrNO₂S 314.16 Bromine’s large atomic radius and polarizability may enhance binding to hydrophobic enzyme pockets. Carboxylic acid group increases hydrogen-bonding potential.

Substituent Effects and Functional Group Analysis:

Halogen Effects :

  • Bromine (3-Br) : Compared to chloro (Cl) or fluoro (F) substituents, bromine’s higher atomic weight and polarizability may improve binding affinity in hydrophobic environments (e.g., enzyme active sites). However, it may reduce solubility in aqueous media .
  • Positional Isomerism : The 3-bromo substitution (meta position) on the phenyl ring creates a distinct electronic environment compared to para-substituted analogs (e.g., 4-Cl or 4-F). Meta substitution may alter dipole moments and intermolecular interactions .

Carboxylic Acid vs. Ester Derivatives :

  • The free carboxylic acid group in the target compound enhances hydrogen-bonding capability and acidity (pKa ~2-3), making it more water-soluble than ester derivatives. Esters (e.g., ethyl or propyl) exhibit higher cell membrane permeability due to increased lipophilicity .

Methyl or ethoxy groups (electron-donating) increase electron density, favoring interactions with aromatic residues in proteins .

Research Insights from Analogous Compounds:

  • Antimicrobial Activity : Chloro- and fluoro-substituted thiophenes demonstrate moderate activity against Gram-positive bacteria, suggesting brominated analogs may exhibit similar or enhanced effects .
  • Kinase Inhibition: Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate inhibits VEGF receptor kinases (IC₅₀ = 0.8 µM), highlighting the role of halogenated aryl groups in targeting ATP-binding pockets .
  • Solubility Challenges : Carboxylic acid derivatives often require formulation adjustments (e.g., salt formation) to improve bioavailability, whereas ester prodrugs are more readily absorbed .

Biological Activity

2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. This compound is characterized by its thiophene ring, an amino group, and a bromophenyl substituent, which contribute to its biological activity. Recent studies have highlighted its roles as an enzyme inhibitor and receptor ligand, with implications for various therapeutic applications, including antimicrobial and anticancer activities.

  • Molecular Formula : C₁₁H₈BrNO₂S
  • Molecular Weight : 298.16 g/mol
  • IUPAC Name : 2-amino-4-(3-bromophenyl)thiophene-3-carboxylic acid

The biological activity of 2-amino-4-(3-bromophenyl)thiophene-3-carboxylic acid is attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group may engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Its structural features allow it to bind effectively to certain receptors, influencing their activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. For instance, derivatives of thiophene compounds have shown promising results against Escherichia coli and Staphylococcus aureus, making them potential candidates for developing new antibiotics .

Anticancer Activity

The anticancer potential of 2-amino-4-(3-bromophenyl)thiophene-3-carboxylic acid has gained attention in recent studies. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The compound was found to significantly reduce cell viability and increase markers of early and late apoptosis .

Cell Line IC50 (µM) Effect
MCF-723.2Induction of apoptosis
HT-29Not specifiedCytotoxic effects observed

Case Studies

  • Study on Anticancer Effects :
    A study investigated the effects of 2-amino-4-(3-bromophenyl)thiophene-3-carboxylic acid on MCF-7 cells. The treatment resulted in a significant decrease in cell viability by approximately 26.86%, with early apoptotic cells increasing by 8.73% compared to the control .
  • Antimicrobial Evaluation :
    Another research focused on the antimicrobial properties against E. coli UTI89 strain. The compound demonstrated effective inhibition of biofilm formation, suggesting that it may serve as a new class of antibacterial agents .

Synthesis Methods

Various synthetic routes have been developed for producing 2-amino-4-(3-bromophenyl)thiophene-3-carboxylic acid, primarily involving the Gewald reaction and other modifications that enhance its bioactivity. These methods allow for the introduction of different substituents that can further optimize its pharmacological properties .

Q & A

Q. What are the recommended synthetic routes for 2-amino-4-(3-bromophenyl)thiophene-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a Gewald reaction or cyclization of substituted acetonitrile derivatives with sulfur and a base (e.g., triethylamine) to form the thiophene core. For bromophenyl substitution, pre-functionalization of the phenyl group before cyclization or post-synthetic coupling (e.g., Suzuki-Miyaura) may be employed. Optimization includes:

  • Catalyst selection : Use of triethylamine or morpholine to enhance cyclization efficiency .
  • Temperature control : Maintaining 60–80°C during cyclization to minimize side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Basic Question

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the bromophenyl and carboxylic acid groups. Aromatic protons appear as distinct doublets (δ 7.2–7.8 ppm), while the thiophene ring protons show characteristic splitting patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 326.21 (M+H+^+) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97%) and detect trace impurities .

Advanced Question

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points, solubility) between different studies?

Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. To address this:

  • Differential Scanning Calorimetry (DSC) : Identify polymorphs by comparing melting endotherms.
  • Thermogravimetric Analysis (TGA) : Detect solvent residues affecting melting points .
  • Solubility studies : Use standardized solvents (e.g., DMSO, ethanol) under controlled temperatures. Document crystal lattice parameters via X-ray diffraction to correlate with solubility .

Advanced Question

Q. What strategies exist for modifying the thiophene core to study structure-activity relationships while maintaining the 3-bromophenyl pharmacophore?

Methodological Answer:

  • Electrophilic substitution : Introduce methyl, methoxy, or halogens at the 5-position of the thiophene ring to probe electronic effects .
  • Bioisosteric replacement : Substitute the carboxylic acid with ester or amide groups to modulate bioavailability .
  • Computational modeling : DFT calculations predict steric/electronic effects of substituents on binding affinity .

Basic Question

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (H335).
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question

Q. How can computational chemistry approaches predict the reactivity or tautomeric forms of this compound under varying conditions?

Methodological Answer:

  • Tautomer analysis : DFT (B3LYP/6-31G*) identifies stable tautomers (e.g., amino vs. imino forms) in polar solvents.
  • Reactivity prediction : Fukui function analysis locates nucleophilic/electrophilic sites for functionalization .
  • Solvent effects : COSMO-RS simulations model solubility and stability in aqueous/organic mixtures .

Basic Question

Q. What purification methods are optimal for this compound given its solubility profile?

Methodological Answer:

  • Recrystallization : Use ethanol/water (4:1 v/v) at 60°C to isolate high-purity crystals.
  • Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes non-polar byproducts .
  • Centrifugal partition chromatography : For large-scale purification, employ biphasic solvent systems (e.g., heptane/ethyl acetate/methanol/water) .

Advanced Question

Q. What are the challenges in achieving regioselective bromination on the phenyl ring during synthesis, and how can competing side reactions be minimized?

Methodological Answer:

  • Directing groups : Use meta-directing substituents (e.g., nitro groups) to favor 3-bromo isomer formation.
  • Catalytic systems : Employ CuBr2_2/LiBr in acetic acid to suppress di-bromination .
  • Monitoring : Real-time HPLC tracks reaction progress; quench with Na2_2S2_2O3_3 to halt over-bromination .

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